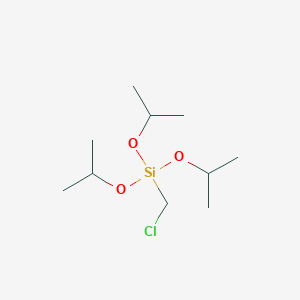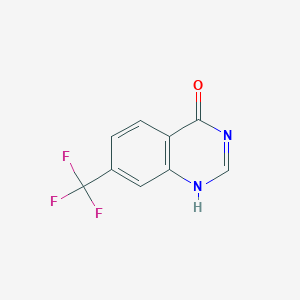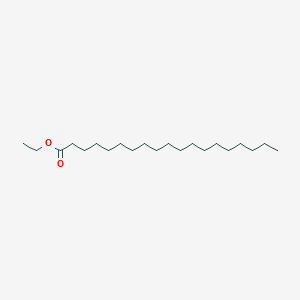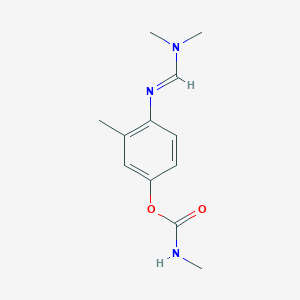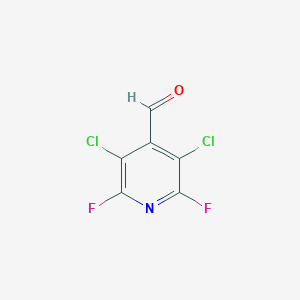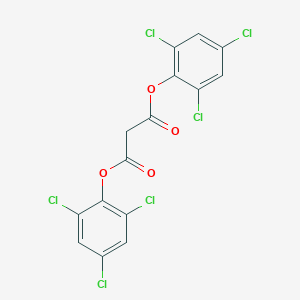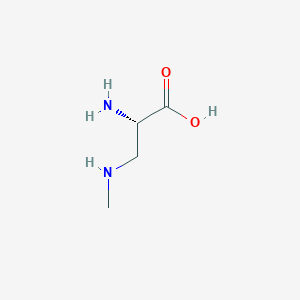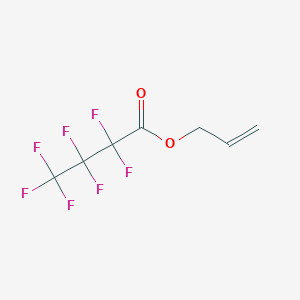
Allyl heptafluorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl heptafluorobutyrate is a chemical compound with the molecular formula C7H5F7O2 . It is also known by its synonyms ethenyl 3,3,4,4,5,5,5-heptafluoropentanoate and prop-2-en-1-yl heptafluorobutanoate .
Synthesis Analysis
The synthesis of Allyl heptafluorobutyrate involves a reaction with tributyl-amine in dibutyl ether at 20°C for 5 hours . The reaction mixture is then washed with water, and the organic phase is distilled at room pressure to obtain the compound .
Molecular Structure Analysis
The molecular structure of Allyl heptafluorobutyrate is characterized by the presence of an allyl group (a carbon-carbon double bond followed by a single bond) and a heptafluorobutyrate group (a four-carbon chain with seven fluorine atoms attached) .
Chemical Reactions Analysis
Allyl heptafluorobutyrate, like other allyl compounds, can undergo various chemical reactions. For instance, it can participate in hydrogen abstraction reactions, which are crucial in the synthesis of organofluorine compounds . It can also undergo sigmatropic rearrangements, a type of pericyclic reaction that involves the migration of a sigma bond across a pi system .
Physical And Chemical Properties Analysis
Allyl heptafluorobutyrate has a molecular weight of 254.1022 . It has a density of 1.404g/cm^3, a boiling point of 127.6°C at 760 mmHg, a refractive index of 1.331, and a flash point of 31°C .
Aplicaciones Científicas De Investigación
Transition Metal Catalysis and Nucleophilic Fluorination
Transition metal catalyzed transformations using fluorinating reagents are critical for synthesizing fluorine-containing pharmaceuticals and agrochemicals. A vibrant field of research is emerging around (18)F-radiochemistry, vital for Positron Emission Tomography (PET) imaging. Nucleophilic fluorination of various substrates, including allylic halides and esters, has seen remarkable advancements, with different fluoride reagents being employed for catalytic processes. The development of new nucleophilic fluoride sources could significantly benefit this research area, enhancing laboratory and industrial synthesis of fluorinated targets (Hollingworth & Gouverneur, 2012).
Allylation Techniques in Organic Synthesis
Allylation and crotylation of aldehydes in aqueous and biphasic media using potassium allyl- and crotyltrifluoroborates represent a significant advance. These reactions provide homoallylic alcohols with high yields and excellent diastereoselectivity, facilitating the synthesis of complex organic molecules without the need for subsequent purification. The presence of phase transfer catalysts accelerates these reactions, showcasing the utility of allylic substrates in organic synthesis (Thadani & Batey, 2002).
Synthesis of Functionalized Molecules via C–F Bond Activation
The activation of allylic and benzylic C–F bonds for synthesizing functionalized molecules is a fast-growing research area. SN2′ reactions and transition-metal-catalyzed processes (utilizing metals like nickel, palladium, platinum, and copper) demonstrate the versatility of fluorinated compounds in organic synthesis. This research highlights the potential of fluorinated allylic compounds in creating complex molecules through C–F bond activation, offering new avenues for the development of pharmaceuticals and materials (Unzner & Magauer, 2015).
Electrochemical Allylic C–H Oxidation
A sustainable and scalable method for allylic C–H oxidation utilizes electrochemistry, offering broad substrate scope and operational simplicity. This approach uses inexpensive materials and represents a significant advancement towards environmentally friendly synthesis, enabling the adoption of allylic oxidation in large-scale industrial settings. Such methods reduce reliance on toxic reagents and expensive catalysts, marking a shift towards greener synthetic strategies (Horn et al., 2016).
Direcciones Futuras
While specific future directions for Allyl heptafluorobutyrate are not mentioned in the search results, research on similar allyl compounds focuses on understanding their reaction mechanisms and optimizing reaction conditions . This could potentially lead to the development of more efficient and selective allylic fluorination reactions .
Propiedades
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,4-heptafluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F7O2/c1-2-3-16-4(15)5(8,9)6(10,11)7(12,13)14/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBHYYDXTQBWAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl heptafluorobutyrate | |
CAS RN |
17165-55-8 |
Source


|
| Record name | 2-Propen-1-yl 2,2,3,3,4,4,4-heptafluorobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17165-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl heptafluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


